Cas no 339024-86-1 (1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE)

1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE 化学的及び物理的性質
名前と識別子
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- 1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE
- 1-benzyl-3-nitro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
- 1-benzyl-3-nitro-5-(trifluoromethyl)pyridin-2-one
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- インチ: 1S/C13H9F3N2O3/c14-13(15,16)10-6-11(18(20)21)12(19)17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
- InChIKey: MYCNOGODFWCYDQ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(N(C=1)CC1C=CC=CC=1)=O)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 500
- XLogP3: 2.4
- トポロジー分子極性表面積: 66.1
1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8E-502-5mg |
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone |
339024-86-1 | >90% | 5mg |
2023-09-09 | ||
Key Organics Ltd | 8E-502-10mg |
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone |
339024-86-1 | >90% | 10mg |
2023-09-09 | ||
Key Organics Ltd | 8E-502-1MG |
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone |
339024-86-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 8E-502-50mg |
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone |
339024-86-1 | >90% | 50mg |
2023-09-09 | ||
Key Organics Ltd | 8E-502-100mg |
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone |
339024-86-1 | >90% | 100mg |
2023-09-09 |
1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONEに関する追加情報
1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE: A Comprehensive Overview
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (CAS No. 339024-86-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Properties and Structure:
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a heterocyclic compound with a molecular formula of C14H10F3N2O3. The compound features a pyridinone core substituted with a benzyl group at the 1-position, a nitro group at the 3-position, and a trifluoromethyl group at the 5-position. These functional groups contribute to the compound's unique chemical and biological properties. The presence of the nitro group imparts strong electron-withdrawing characteristics, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
The molecular weight of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is 309.24 g/mol. The compound is typically obtained as a white or off-white solid with a melting point ranging from 145°C to 147°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), acetone, and methanol but has limited solubility in water.
Synthesis Methods:
The synthesis of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone can be achieved through various routes, each with its own advantages and challenges. One common method involves the condensation of 3-nitro-5-trifluoromethylpyridin-2-one with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).
An alternative approach involves the sequential functionalization of a pyridine derivative. For instance, starting from 5-trifluoromethylpyridine-2-carbaldehyde, one can introduce the nitro group via nitration followed by cyclization to form the pyridinone ring. The benzyl group can then be introduced through an alkylation step using benzyl bromide or chloride.
Biological Activities:
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone has been extensively studied for its biological activities, particularly its potential as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of protein kinases, which are key regulators of cellular signaling pathways involved in processes such as cell growth, differentiation, and apoptosis.
In recent studies, 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone has shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. Specifically, it has been found to inhibit CDK4 and CDK6 with IC50 values in the low micromolar range. This makes it a promising lead compound for the development of anticancer drugs targeting CDK-dependent pathways.
Beyond kinase inhibition, 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone has also demonstrated activity against other targets such as G protein-coupled receptors (GPCRs) and ion channels. For example, it has been shown to modulate the activity of serotonin receptors (5-HT receptors), which are implicated in various neurological disorders including depression and anxiety.
Clinical Applications and Research:
The potential clinical applications of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone are currently being explored through preclinical studies and early-stage clinical trials. In cancer research, this compound has shown promise as a potential therapeutic agent for treating solid tumors such as breast cancer and lung cancer. Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.
In addition to cancer therapy, there is growing interest in exploring the use of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone for treating neurological disorders. Early studies have indicated that it may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Current Research Trends:
The field of medicinal chemistry is continuously evolving, and ongoing research on 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone reflects this dynamic nature. Recent studies have focused on optimizing the pharmacokinetic properties of the compound to enhance its bioavailability and reduce potential side effects. Techniques such as prodrug design and nanoparticle formulation are being explored to improve drug delivery and target specificity.
In parallel, efforts are being made to identify novel analogs with enhanced potency and selectivity. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the core structure can influence biological activity. For instance, substituting different groups at the 4-position of the pyridine ring has been shown to significantly affect kinase inhibition profiles.
Safety Considerations: strong> p > p >While 1-Benzyl - 3 - nitro - 5 - ( trifluoromethyl ) - 2 ( 1 H ) - pyridinone strong >has demonstrated promising therapeutic potential , it is important to conduct thorough safety assessments before advancing it into clinical trials . Preclinical toxicology studies have generally shown that this compound is well tolerated at therapeutic doses , but further investigations are needed to evaluate long-term safety profiles . p > p >In conclusion , strong > 1 - Benzyl - 3 - nitro - 5 - ( trifluoromethyl ) - 2 ( 1 H ) - pyridinone strong >is a versatile compound with significant potential in various therapeutic areas . Its unique chemical structure , combined with its diverse biological activities , makes it an attractive candidate for further development . Ongoing research efforts aim to optimize its properties for clinical applications , paving the way for new treatments for diseases such as cancer and neurological disorders . p > article > response >
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